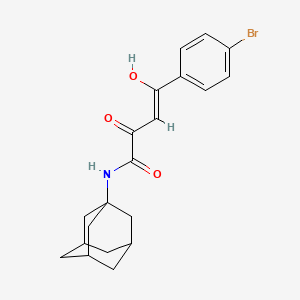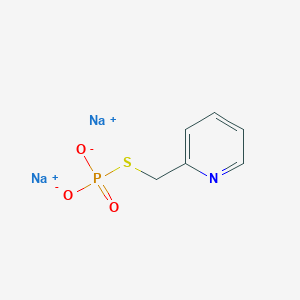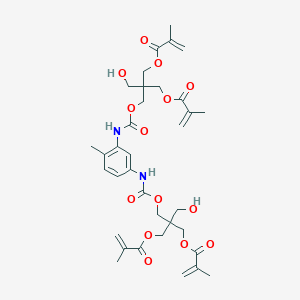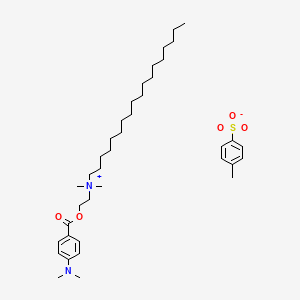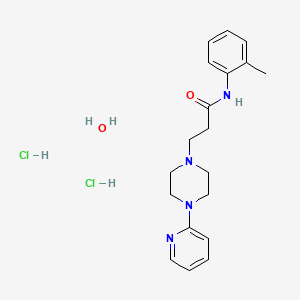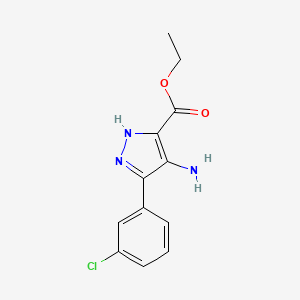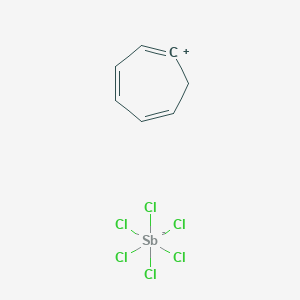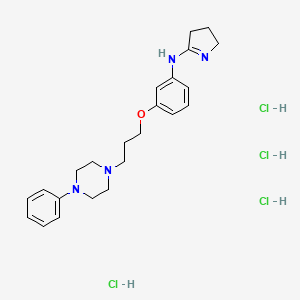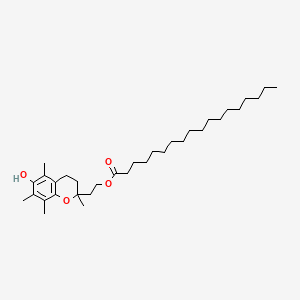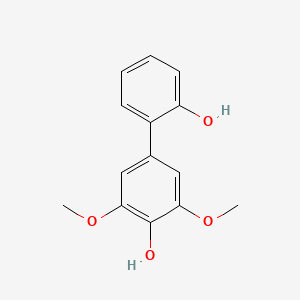
Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- is a complex organic compound with a molecular formula of C27H26O2. This compound is characterized by its naphthalene core, which is substituted with a 1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl group at the 2-position and a methyl group at the 6-position. It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of naphthalene derivatives followed by etherification and methylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the naphthalene ring is substituted with various electrophiles under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothrin: A similar compound with insecticidal properties, known for its use in pest control.
Cyclopropanecarboxylic acid derivatives: Compounds with similar structural features and applications in organic synthesis.
Uniqueness
Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
81762-07-4 |
|---|---|
Formule moléculaire |
C28H28O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-methyl-6-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]naphthalene |
InChI |
InChI=1S/C28H28O2/c1-21-12-13-24-18-25(15-14-23(24)16-21)28(2,3)20-29-19-22-8-7-11-27(17-22)30-26-9-5-4-6-10-26/h4-18H,19-20H2,1-3H3 |
Clé InChI |
KDLQRFWJFBUQAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2)C(C)(C)COCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


